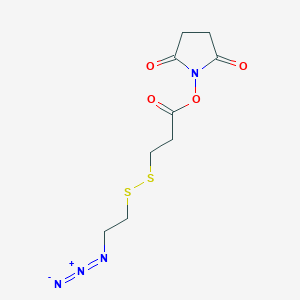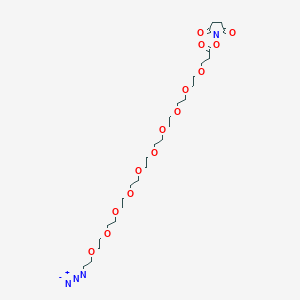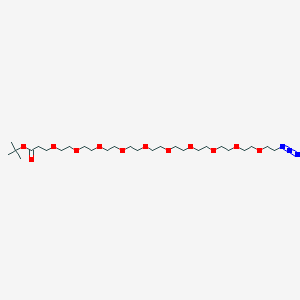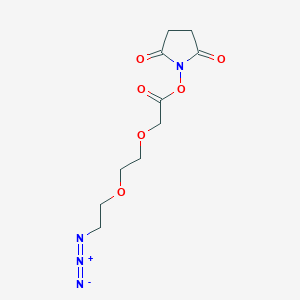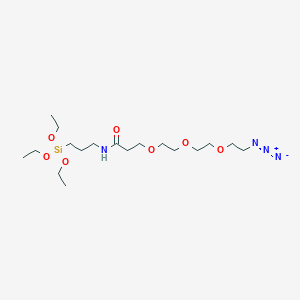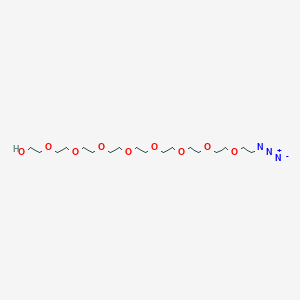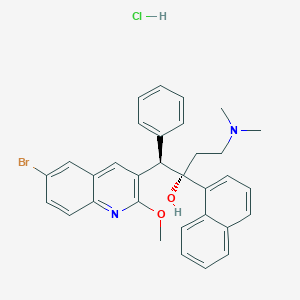
Bedaquiline HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bedaquiline, also known as TMC207 and R207910, is a diarylquinoline anti-tuberculosis drug, which was discovered by a team led by Koen Andries at Janssen Pharmaceutica. Bedaquiline blocks the proton pump for ATP synthase of mycobacteria. ATP production is required for cellular energy production and its loss leads to cell death, even in dormant or nonreplicating mycobacteria.It is the first member of a new class of drugs called the diarylquinolines. Bedaquiline is bactericidal.
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Stability
- Bedaquiline HCl, among other salts of bedaquiline, has been synthesized and characterized for its stability under various conditions. The study found that while bedaquiline HCl demonstrated good stability, the benzoate salt exhibited the lowest tendency to lose its chemical potency. This research expands the knowledge of bedaquiline structure and its stability as a potential molecular entity (Okezue & Byrn, 2023).
2. Metabolism Insights
- A study on bedaquiline metabolism in human hepatocytes has shown that CYP3A4 is a major pathway in bedaquiline metabolism. This research helps in understanding bedaquiline’s metabolic pathways, potentially aiding in predicting and preventing drug-drug interactions and adverse reactions (Liu et al., 2014).
3. Pharmacokinetics Modeling
- A study on the population pharmacokinetics of bedaquiline developed a model to describe its concentration-time data from clinical studies. This model, which includes factors like clearance and volume of distribution, is crucial for understanding bedaquiline's pharmacokinetics and optimizing dosing regimens (Mcleay et al., 2014).
4. Resistance Mechanisms
- Research on the emergence of bedaquiline resistance highlighted the importance of understanding resistance mechanisms, including mutations within specific genes. This knowledge is essential for developing strategies to delay resistance acquisition and for standardized drug susceptibility testing (Nguyen et al., 2018).
5. Clinical Applications in Tuberculosis
- Bedaquiline has been evaluated in various studies for its effectiveness in treating multidrug-resistant tuberculosis. These studies have assessed its safety, culture conversion rates, and clinical outcomes, contributing significantly to the understanding of its clinical application in tuberculosis treatment (Borisov et al., 2017).
6. Analogues and Safer Alternatives
- Research on analogues of bedaquiline, like the 6-cyano analogues, aims to find less lipophilic and potentially safer alternatives for tuberculosis treatment. This line of research is crucial for developing new drugs with fewer side effects and improved safety profiles (Tong et al., 2017).
7. Inhaled Formulations for Tuberculosis
- Studies have focused on developing inhalable dry powder formulations of bedaquiline to potentially reduce the side effects associated with its oral delivery. This research represents a significant step towards more targeted and effective tuberculosis treatment strategies (Momin et al., 2019).
Eigenschaften
Produktname |
Bedaquiline HCl |
|---|---|
Molekularformel |
C32H32BrClN2O2 |
Molekulargewicht |
591.974 |
IUPAC-Name |
(1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride |
InChI |
InChI=1S/C32H31BrN2O2.ClH/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;/h4-17,20-21,30,36H,18-19H2,1-3H3;1H/t30-,32-;/m1./s1 |
InChI-Schlüssel |
AOJCUQGSVYCVQU-UNCJQMLCSA-N |
SMILES |
O[C@](CCN(C)C)(C1=C2C=CC=CC2=CC=C1)[C@@H](C3=CC4=CC(Br)=CC=C4N=C3OC)C5=CC=CC=C5.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TMC-207; TMC 207; TMC207; R207910; AIDS222089; AIDS-222089; AIDS 222089; Bedaquiline fumarate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)

